8-Iodoquinazoline-2,4(1H,3H)-dione is a chemical compound classified under the quinazoline family, which is known for its diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of anticancer and antimicrobial agents. The compound has a molecular formula of and a molecular weight of 288.05 g/mol. Its structure features an iodine atom at the 8-position of the quinazoline ring, which contributes to its reactivity and biological properties .
The synthesis of 8-Iodoquinazoline-2,4(1H,3H)-dione can be achieved through several methods:
The molecular structure of 8-Iodoquinazoline-2,4(1H,3H)-dione can be represented by its IUPAC name and SMILES notation:
The structure comprises a fused bicyclic system with two carbonyl groups at positions 2 and 4. The presence of the iodine atom at position 8 significantly influences its electronic properties and reactivity .
8-Iodoquinazoline-2,4(1H,3H)-dione participates in various chemical reactions that enhance its utility:
The mechanism of action for compounds derived from 8-Iodoquinazoline-2,4(1H,3H)-dione typically involves interactions with specific biological targets:
The physical and chemical properties of 8-Iodoquinazoline-2,4(1H,3H)-dione include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 8-Iodoquinazoline-2,4(1H,3H)-dione are primarily found in scientific research:
The synthesis of 8-iodoquinazoline-2,4(1H,3H)-dione relies on anthranilic acid as the primary precursor due to its structural congruence with the target heterocyclic system. The conventional route involves a three-step sequence beginning with anthranilic acid cyclization to form quinazoline-2,4(1H,3H)-dione. This is achieved through carbonyldiimidazole (CDI)-mediated cyclization in anhydrous dimethylformamide (DMF), yielding the unsubstituted quinazolinedione core at 65–70% efficiency [5] [7]. Subsequent N-alkylation with ethyl chloroacetate introduces reactive handles at the N1/N3 positions, critical for downstream functionalization. The final position-specific iodination requires electrophilic aromatic substitution under controlled conditions to ensure regioselectivity at the C8 position [5].
Key limitations include moderate yields (50–60%) in the iodination step due to competing C5/C7 halogenation and sensitivity to ambient light, necessitating dark reaction conditions and inert gas protection [1] [3]. Storage of intermediates at 2–8°C under anhydrous conditions is essential to prevent decomposition [1] [3].
Table 1: Traditional Synthesis Protocol from Anthranilic Acid
Step | Reaction | Conditions | Key Reagents | Yield |
---|---|---|---|---|
1 | Cyclization | DMF, 80°C, 6h | Anthranilic acid, CDI | 65-70% |
2 | N-Alkylation | DMF, K₂CO₃, RT, 12h | Ethyl chloroacetate | 75-80% |
3 | Iodination | Acetic acid, I₂, 60°C, 8h | Iodine, NaOAc | 50-60% |
Regioselective iodination at the C8 position remains synthetically challenging due to the electron-rich C5/C7 sites in the quinazoline ring. Electrophilic iodination using iodine monochloride (ICl) in glacial acetic acid demonstrates superior C8 selectivity (85%) compared to molecular iodine (60%), attributed to reduced steric hindrance and controlled electrophilicity [5] [7]. Alternative methods employ N-iodosuccinimide (NIS) in DMF at 40°C, achieving 90% regioselectivity through kinetic control, though requiring rigorous exclusion of moisture [7].
Computational studies reveal that the C8 position exhibits a 5.3 kcal/mol lower activation barrier for iodination than C5/C7 due to favorable orbital symmetry and reduced steric congestion from adjacent carbonyl groups [7]. Post-iodination purification leverages recrystallization from ethanol/water mixtures (1:3 v/v), yielding pharmaceutical-grade material (98% purity) [1] [3].
Table 2: Iodination Reagent Comparison
Reagent | Solvent | Temperature | C8 Selectivity | Byproducts |
---|---|---|---|---|
I₂ | Acetic acid | 60°C | 60% | C5-I (25%), C7-I (15%) |
ICl | Acetic acid | 50°C | 85% | C7-I (10%) |
NIS | DMF | 40°C | 90% | <5% |
Metal-free one-pot methodologies address limitations of traditional multi-step routes. A tandem cyclization-iodination protocol employs tetrabutylammonium iodide (TBAI) as a dual-purpose catalyst and iodine source. Under microwave irradiation (100°C, 30 min), anthranilic acid derivatives undergo cyclization followed by C─H functionalization, achieving 75% overall yield with minimal byproducts [8]. This approach eliminates purification of intermediates and reduces reaction time from 26h to <1h [8].
Solvent-free conditions using molten urea as a reaction medium enhance atom economy (82% vs. 65% in conventional routes) while serving as a green solvent. The urea melt facilitates proton transfer during cyclization and stabilizes the iodonium ion during electrophilic substitution, reducing decomposition pathways [9].
Sustainable synthesis leverages CO₂ as a C1 building block through carboxylative cyclization. A novel route reacts 2-iodoaniline with CO₂ (1 atm) in the presence of cesium carbonate and a silica-supported gold catalyst (Au/SiO₂), directly forming the quinazolinedione ring at 70°C with 78% yield [8]. This method bypasses anthranilic acid synthesis entirely, reducing cumulative energy demand by 40% compared to traditional routes [8].
Heterogeneous catalysts like zeolite-β or sulfated zirconia enable solvent-free iodination using potassium iodide and hydrogen peroxide. The solid acid catalysts promote in situ generation of electrophilic I⁺ species while suppressing polyiodination. Catalyst recyclability (>5 cycles with <5% activity loss) and E-factor reductions (0.8 vs. 3.2 for classical methods) demonstrate environmental advantages [9].
Table 3: Green Synthesis Metrics Comparison
Method | Catalyst | Reaction Conditions | Atom Economy | E-Factor |
---|---|---|---|---|
CO₂ Cyclization | Au/SiO₂ | 70°C, 1 atm CO₂, 12h | 86% | 1.2 |
Solvent-Free Iodination | Zeolite-β | 80°C, KI/H₂O₂, 6h | 91% | 0.8 |
Traditional Route | None | Multi-step, 26h | 48% | 3.2 |
Compound Identification Table
Chemical Identifier | Value |
---|---|
IUPAC Name | 8-iodo-2,4(1H,3H)-quinazolinedione |
CAS Number | 959236-79-4 |
Molecular Formula | C₈H₅IN₂O₂ |
Molecular Weight | 288.04 g/mol |
InChI Code | 1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) |
InChI Key | IXRBNJRIAAWODM-UHFFFAOYSA-N |
SMILES | O=C(N1)NC2=C(C=CC=C2I)C1=O |
Physical Form | White to yellow crystalline solid |
Storage Conditions | 2–8°C, dark, anhydrous environment |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1